![molecular formula C20H19ClN2O3S2 B2939379 N-(3-氯苄基)-3-{甲基[(4-甲基苯基)磺酰基]氨基}噻吩-2-甲酰胺 CAS No. 1226430-71-2](/img/structure/B2939379.png)

N-(3-氯苄基)-3-{甲基[(4-甲基苯基)磺酰基]氨基}噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

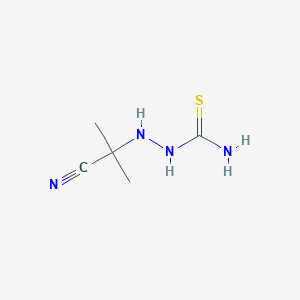

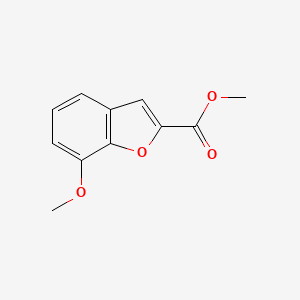

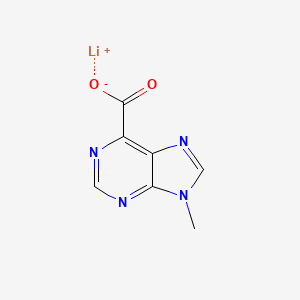

“N-(3-chlorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. Attached to this ring is a carboxamide group (CONH2), a sulfonamide group (SO2NH2), and a benzyl group (C6H5CH2). The benzyl group is substituted with a chlorine atom, and the sulfonamide group is further substituted with a methyl group and a 4-methylphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene ring, the carboxamide group, the sulfonamide group, and the benzyl group. The chlorine atom on the benzyl group and the methyl group on the sulfonamide group would also be key features. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Sulfonamides, for example, are known to undergo reactions with amines to form substituted sulfonamides .科学研究应用

Organic Semiconductor Applications

Thiophene derivatives are well-known for their role in the development of organic semiconductors. The unique electronic properties of thiophene make it an excellent candidate for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound , with its thiophene backbone, could be investigated for its potential to improve charge transport in semiconductor devices .

Anticancer Research

Compounds with a thiophene ring system have shown promise in anticancer research. The sulfonamide group present in F3398-5874 could interact with cancer cell enzymes, potentially leading to the development of new chemotherapeutic agents. Research could focus on the compound’s efficacy against specific cancer cell lines .

Anti-inflammatory Applications

Sulfonamide compounds, due to their structural similarity to p-aminobenzoic acid (PABA), have been used as anti-inflammatory drugs. F3398-5874 could be explored for its anti-inflammatory properties, possibly leading to new treatments for chronic inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives are well-documented. F3398-5874 could be synthesized and tested against various bacterial and fungal strains to assess its potential as a new class of antimicrobial agent .

Corrosion Inhibition

In industrial chemistry, thiophene derivatives are used as corrosion inhibitors. The compound F3398-5874 could be applied to metal surfaces to study its effectiveness in preventing corrosion, which is crucial for extending the lifespan of metal components .

Development of Anesthetics

Thiophene derivatives have been used in the development of anesthetics. The compound’s structure suggests potential use as a voltage-gated sodium channel blocker. Research could explore its application in dental or surgical anesthesia .

Material Science

Due to the compound’s potential electronic properties, it could be used in material science research, particularly in the development of new materials with specific conductivity or photovoltaic properties .

Pharmacological Studies

The compound’s unique structure makes it a candidate for pharmacological studies to explore its interaction with biological systems. This could include investigating its bioavailability, metabolism, and potential side effects .

未来方向

Future research on this compound could involve studying its potential biological activities, optimizing its synthesis process, and investigating its physical and chemical properties. It could also involve exploring its potential uses in various applications, depending on its properties and activities .

作用机制

Target of Action

It is known that thiophene derivatives, which this compound is a part of, have been studied for their potential biological effects . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It is known that the thiophene ring system, which is a part of this compound, plays a crucial role in its biological activity . The interaction of the compound with its targets likely involves the formation of bonds with specific receptors, leading to changes in cellular processes .

Biochemical Pathways

These could potentially include pathways related to inflammation, cell proliferation, and microbial growth .

Pharmacokinetics

The properties of similar compounds suggest that it may be well-absorbed and distributed throughout the body, metabolized by the liver, and excreted through the kidneys .

Result of Action

These could potentially include the inhibition of cell proliferation in cancer cells, reduction of inflammation, and inhibition of microbial growth .

属性

IUPAC Name |

N-[(3-chlorophenyl)methyl]-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O3S2/c1-14-6-8-17(9-7-14)28(25,26)23(2)18-10-11-27-19(18)20(24)22-13-15-4-3-5-16(21)12-15/h3-12H,13H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSOSAJYCQXORQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-benzyl-1,3-dimethyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2939296.png)

![5-[(3-Nitrophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2939307.png)

![(5-Chlorothiophen-2-yl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2939309.png)

![(4-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2939314.png)